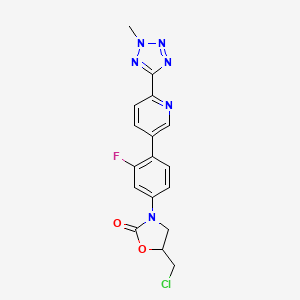

Deshydroxy-chloro Tedizolid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deshydroxy-chloro Tedizolid, also known as this compound, is a useful research compound. Its molecular formula is C17H14ClFN6O2 and its molecular weight is 388.787. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Deshydroxy-chloro Tedizolid, also known as Tedizolid, is an oxazolidinone class antibiotic . It primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae .

Mode of Action

Tedizolid inhibits bacterial protein synthesis, which is a crucial process for bacterial growth and survival . It is generally effective against multidrug-resistant Gram-positive bacteria .

Biochemical Pathways

The biochemical pathways affected by Tedizolid involve the inhibition of protein synthesis in bacteria. This action disrupts the normal functioning of the bacteria, leading to their inability to grow and reproduce .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It exhibits activity against the majority of Gram-positive bacteria with a minimal inhibitory concentration (MIC) of ≤ 0.5 mg/L . It is four-fold more potent than linezolid, another antibiotic of the same class . The high bioavailability and once-daily dosing make it a potential candidate for treating pulmonary infections .

Result of Action

The result of Tedizolid’s action is the effective treatment of certain bacterial infections. Clinical investigations have shown non-inferiority to twice-daily dosing of linezolid 600 mg for 10 days in patients with acute bacterial skin and skin-structure infections .

Action Environment

The action of Tedizolid can be influenced by the presence of granulocytes, which augment its antibacterial effect .

生化分析

Biochemical Properties

Deshydroxy-chloro Tedizolid plays a significant role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the formation of the initiation complex for protein synthesis. This interaction inhibits the growth of bacteria by blocking the translation process. This compound has shown high potency against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .

Cellular Effects

This compound exerts its effects on various types of cells, particularly bacterial cells. It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication. This inhibition leads to bacteriostasis, where the bacterial cells are unable to proliferate. Additionally, this compound has been observed to affect cell signaling pathways and gene expression in bacteria, further contributing to its antibacterial activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of bacterial ribosomes. This binding prevents the proper alignment of the ribosomal RNA and messenger RNA, thereby inhibiting the initiation of protein synthesis. The compound’s high affinity for the ribosomal binding site ensures effective inhibition of bacterial growth. This compound also exhibits enzyme inhibition properties, particularly against bacterial enzymes involved in protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its antibacterial activity over extended periods. Degradation products have been observed, which may influence its long-term efficacy. In vitro and in vivo studies have demonstrated that this compound maintains its antibacterial effects over time, with minimal impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent antibacterial effect, with higher doses leading to more significant bacterial inhibition. At high doses, toxic or adverse effects have been observed, including potential bone marrow suppression and gastrointestinal disturbances. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its conversion and excretion. The compound is metabolized in the liver, where it undergoes biotransformation to form inactive metabolites. These metabolites are then excreted primarily through feces, with a smaller proportion excreted in urine. The metabolic pathways of this compound involve enzymes such as phosphatases, which play a crucial role in its conversion to active or inactive forms .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound exhibits good tissue penetration, particularly in skin and pulmonary tissues, making it effective against infections in these areas. Transporters and binding proteins may facilitate its distribution, ensuring adequate localization at the site of infection. The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial ribosomes, where it exerts its inhibitory effects on protein synthesis. The compound’s targeting signals and post-translational modifications direct it to the ribosomal binding sites, ensuring effective inhibition of bacterial growth. Additionally, this compound may localize to other cellular compartments, depending on its interactions with various biomolecules .

生物活性

Deshydroxy-chloro Tedizolid, a derivative of the oxazolidinone antibiotic Tedizolid, has garnered attention due to its potent biological activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and clinical implications supported by empirical data and case studies.

Targeting Bacterial Protein Synthesis

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit , obstructing the formation of the initiation complex necessary for protein synthesis. This inhibition leads to bacteriostasis, where bacterial growth is halted without necessarily killing the bacteria outright .

Biochemical Pathways

The compound disrupts several biochemical pathways critical for bacterial survival. By preventing the proper alignment of ribosomal RNA and messenger RNA, it effectively blocks the translation process. This mechanism is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium , which are significant pathogens in clinical settings .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Linear pharmacokinetics : The drug maintains a consistent concentration in the bloodstream relative to dosage.

- High tissue penetration : Effective distribution throughout body tissues enhances its therapeutic efficacy.

- Plasma protein binding : The compound demonstrates high plasma protein binding, which influences its bioavailability and elimination .

Case Study: Renal Impact

A study involving patients with end-stage renal failure indicated that exposure to this compound was about 25% lower compared to healthy subjects. However, the pharmacokinetics remained stable regardless of dialysis timing, suggesting that dosing adjustments may not be necessary for this population .

Antimicrobial Efficacy

In vitro studies have shown that this compound possesses remarkable activity against various Gram-positive pathogens. The minimum inhibitory concentration (MIC) values demonstrate its potency:

| Pathogen | MIC 50 (μg/ml) | MIC 90 (μg/ml) |

|---|---|---|

| Methicillin-susceptible S. aureus (MSSA) | 0.25 | 0.5 |

| Methicillin-resistant S. aureus (MRSA) | 0.25 | 0.5 |

| Coagulase-negative staphylococci | 0.03 | 0.25 |

These values indicate that this compound is at least four-fold more potent than linezolid against these pathogens .

Comparison with Linezolid

This compound exhibits a significantly lower MIC compared to linezolid:

- Linezolid MIC 50 : 1 μg/ml

- Linezolid MIC 90 : 2 μg/ml

This enhanced potency is crucial in addressing infections caused by resistant strains .

Dose-Dependent Effects

Research indicates that this compound's antibacterial effects are dose-dependent. Higher doses lead to greater inhibition of bacterial growth; however, excessive dosages may result in adverse effects such as bone marrow suppression and gastrointestinal disturbances .

Long-Term Efficacy

Stability studies have shown that this compound retains its antibacterial activity over time, with minimal degradation under various conditions. This stability is essential for maintaining therapeutic efficacy in clinical applications.

科学研究应用

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics:

- Tedizolid exhibits high bioavailability when administered orally and can be given once daily due to its long half-life.

- Studies indicate that plasma concentrations peak quickly after intravenous administration and decline rapidly thereafter, with significant tissue penetration noted in muscle and adipose tissues .

Pharmacodynamics:

- The area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio is crucial for understanding its efficacy. Research shows a strong correlation between this ratio and clinical outcomes, indicating that maintaining adequate drug levels is essential for successful treatment .

Efficacy Against Resistant Strains

Tedizolid has shown superior efficacy against various resistant bacterial strains compared to traditional antibiotics like linezolid. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC): Tedizolid's MIC values are lower than those of linezolid for many pathogens, indicating greater potency. For example, the MIC90 for MRSA was found to be 0.25 µg/ml for tedizolid compared to 2 µg/ml for linezolid .

- Clinical Trials: Phase II and III trials have confirmed tedizolid's noninferiority to linezolid in treating acute bacterial skin and skin structure infections (ABSSSIs), with higher eradication rates noted .

Pediatric Use

Recent studies have explored the pharmacokinetics of tedizolid in pediatric populations, including infants under two years old. These studies aim to determine appropriate dosing regimens and assess safety profiles in children already undergoing antibiotic treatment .

Elderly Patients

Research indicates that age does not significantly affect the pharmacokinetics of tedizolid; thus, no dosage adjustments are necessary for elderly patients. This finding supports its use in this demographic, which often has limited treatment options due to polypharmacy concerns .

Safety Profile

Tedizolid has been associated with a favorable safety profile compared to other antibiotics in its class. Clinical trials report lower incidences of myelosuppression and peripheral neuropathy, common side effects associated with long-term use of linezolid .

Case Study Analysis

- Phase III Trials: Two pivotal trials demonstrated that a six-day regimen of tedizolid was as effective as a ten-day regimen of linezolid for treating ABSSSIs. The studies highlighted the drug's rapid action and favorable safety profile .

- Long-term Safety Studies: Ongoing studies have evaluated the long-term safety of tedizolid in various patient populations, including those with compromised immune systems. Results indicate minimal adverse effects over extended periods .

属性

IUPAC Name |

5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN6O2/c1-24-22-16(21-23-24)15-5-2-10(8-20-15)13-4-3-11(6-14(13)19)25-9-12(7-18)27-17(25)26/h2-6,8,12H,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEWJWSQISOVRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。